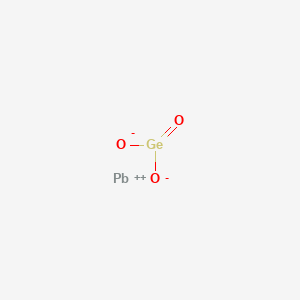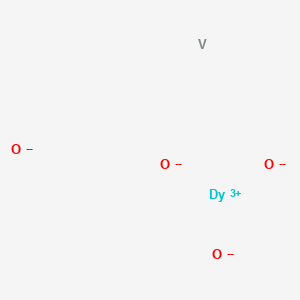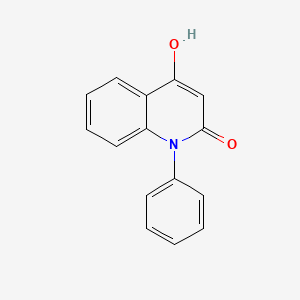
Chromium-52
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium-52 is a stable isotope of the element chromium, which is a transition metal with the atomic number 24. This compound constitutes approximately 83.8% of naturally occurring chromium. Chromium itself is known for its high corrosion resistance and hardness, making it valuable in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chromium-52, being a naturally occurring isotope, does not require synthetic preparation. the extraction of chromium from its ores involves several steps. The primary ore of chromium is chromite, which has the formula FeCr₂O₄. The extraction process involves the following steps:
Roasting: Chromite ore is heated with sodium carbonate in the presence of oxygen to form sodium chromate.
Leaching: The sodium chromate is then leached with water to form a solution of sodium chromate.
Reduction: The sodium chromate solution is reduced with carbon to form chromium sesquioxide (Cr₂O₃).
Aluminothermic Reduction: Finally, chromium sesquioxide is reduced with aluminum to produce pure chromium metal.
Industrial Production Methods
In industrial settings, chromium is often produced through the reduction of chromite ore in an electric arc furnace. This process involves the following steps:
Smelting: Chromite ore is mixed with carbon and heated in an electric arc furnace to produce ferrochromium, an alloy of iron and chromium.
Refining: The ferrochromium is then refined to produce pure chromium metal.
Analyse Chemischer Reaktionen
Types of Reactions
Chromium-52, like other chromium isotopes, can undergo various chemical reactions, including:
Oxidation: Chromium can exist in several oxidation states, with +3 and +6 being the most common. For example, chromium(III) oxide (Cr₂O₃) can be oxidized to chromium(VI) oxide (CrO₃).
Reduction: Chromium(VI) compounds can be reduced to chromium(III) compounds. For instance, potassium dichromate (K₂Cr₂O₇) can be reduced to chromium(III) sulfate (Cr₂(SO₄)₃) in acidic conditions.
Substitution: Chromium can form various coordination complexes by substituting ligands.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium bisulfite (NaHSO₃), zinc (Zn).
Acidic Conditions: Sulfuric acid (H₂SO₄), hydrochloric acid (HCl).
Major Products
Chromium(III) Compounds: Chromium(III) oxide (Cr₂O₃), chromium(III) chloride (CrCl₃).
Chromium(VI) Compounds: Chromium trioxide (CrO₃), potassium dichromate (K₂Cr₂O₇).
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Chromium-52, like other chromium isotopes, exerts its effects through various mechanisms:
Insulin Signaling Pathway: Chromium enhances insulin sensitivity by interacting with the insulin receptor and promoting glucose uptake in cells.
Mitochondrial ATP Synthase: Chromium has been found to interact with the beta subunit of mitochondrial ATP synthase, influencing cellular energy production and metabolic regulation.
Antioxidant Properties: Chromium compounds can scavenge free radicals and reduce oxidative stress, contributing to their protective effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Chromium-52 can be compared with other stable isotopes of chromium, such as chromium-50, chromium-53, and chromium-54:
Chromium-50: Less abundant (4.35%) and used in isotope geochemistry.
Chromium-53: Radiogenic decay product of manganese-53, used in studying early solar system processes.
Chromium-54: Least abundant (2.36%) and used in isotope studies.
This compound is unique due to its high natural abundance and stability, making it the most commonly used isotope in various applications .
Eigenschaften
IUPAC Name |
chromium-52 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr/i1+0 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZAMTAEIAYCRO-IGMARMGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cr] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[52Cr] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
51.940505 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14092-98-9 |
Source


|
| Record name | Chromium, isotope of mass 52 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014092989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: How is Chromium-52 used in studying the formation of the early solar system?
A1: ⁵²Cr, along with other isotopes like Manganese-53 (⁵³Mn), provides valuable insights into the formation timeline of celestial bodies. By analyzing the ⁵³Mn/⁵²Cr ratios in chondrules (spherical grains found in meteorites) from the Chainpur meteorite, researchers can estimate the time difference between the formation of these chondrules and other objects like the LEW 86010 angrite (an igneous rock). This analysis helps to reconstruct the chronology of events in the early solar system.
Q2: What is the significance of studying Chromium isotopic ratios in presolar grains?
A2: Presolar grains, microscopic particles formed before our solar system, contain isotopic signatures reflecting their stellar origins. Examining Chromium isotopic ratios within these grains, especially when coordinated with microscopy techniques like Transmission Electron Microscopy (TEM), provides a window into nucleosynthetic processes and galactic chemical evolution. Understanding these variations contributes to our knowledge of element formation and distribution across different stellar populations.
Q3: Can you elaborate on the analytical techniques employed for this compound measurement in these studies?
A3: Precise measurement of ⁵²Cr, often in conjunction with other isotopes, is crucial for these scientific investigations. Instrumental Neutron Activation Analysis (INAA) is a highly sensitive technique used to determine elemental abundances, including those of Chromium and Manganese, within chondrules. Additionally, advanced mass spectrometry techniques, like those employed by the NanoSIMS instrument, allow researchers to obtain isotopic ratios with high precision, even from extremely small samples like presolar grains.
Q4: Are there any industrial applications where understanding this compound behavior is important?
A4: While ⁵²Cr itself may not have direct industrial applications, its behavior in chemical etching processes is relevant to microelectronics manufacturing. Specifically, in the fabrication of microelectronic chips, thin films of titanium-tungsten alloys are often used. Chemical etchants, sometimes containing compounds like potassium sulfate, are employed to selectively remove these films without damaging underlying layers. Understanding the interaction of such etchants with various materials, including those containing chromium, is vital for optimizing these manufacturing processes.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1S,2S,5R,7R,10S,11S,14S,15R)-5,14-dihydroxy-2,15-dimethyltetracyclo[8.6.0.02,7.011,15]hexadecan-16-one](/img/structure/B576927.png)



![methyl (3S,4S,4aR)-7-[(5S,6S,8S,8aR,10aS)-1,5,8,8a-tetrahydroxy-10a-methoxycarbonyl-6-methyl-9-oxo-5,6,7,8-tetrahydroxanthen-2-yl]-4,8,9-trihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthene-4a-carboxylate](/img/structure/B576936.png)






![4H-Pyrrolo[3,4-d]pyrimidine](/img/structure/B576949.png)
